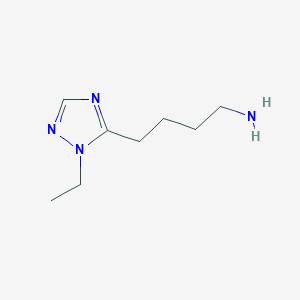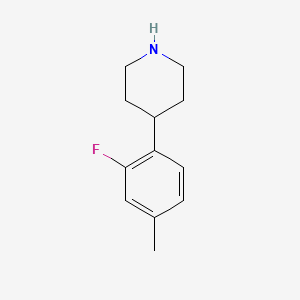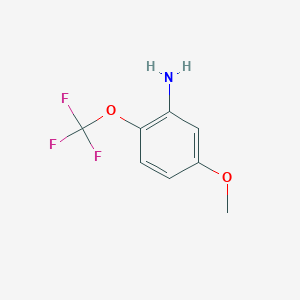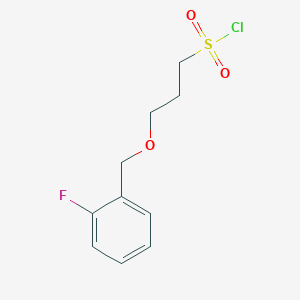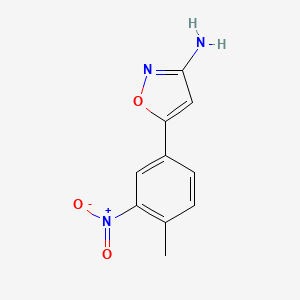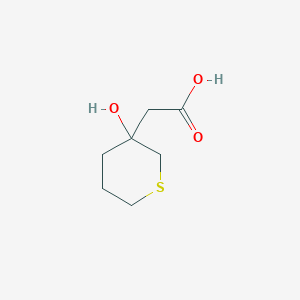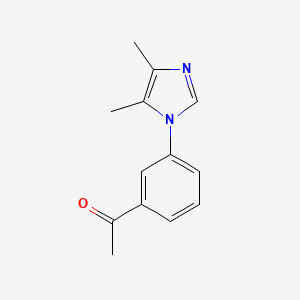
1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that features a substituted imidazole ring Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The phenyl and imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1H-Imidazole, 1,4-dimethyl-: This compound features a similar imidazole ring but with different substitution patterns.
4,5-Diphenyl-1H-imidazole-2-yl derivatives: These compounds have phenyl groups attached to the imidazole ring, similar to 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-[3-(4,5-dimethylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)15(8-14-9)13-6-4-5-12(7-13)11(3)16/h4-8H,1-3H3 |
Clave InChI |
SXXJGULQLWBPEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


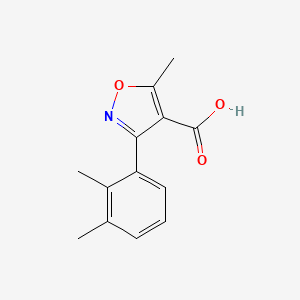
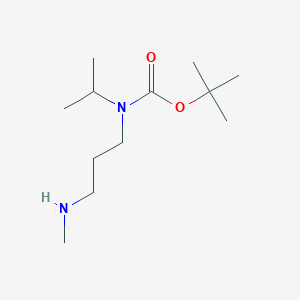


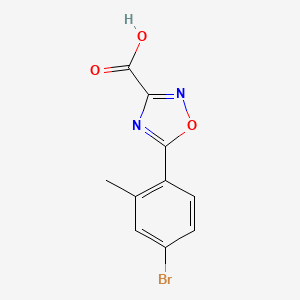
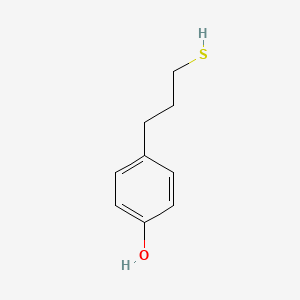
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B15311300.png)
